5-Chloro-2-(thiazol-5-yl)pyridine
CAS No.:
Cat. No.: VC20518582
Molecular Formula: C8H5ClN2S
Molecular Weight: 196.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2S |
|---|---|
| Molecular Weight | 196.66 g/mol |
| IUPAC Name | 5-(5-chloropyridin-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H |
| Standard InChI Key | GUWPZGSHHGROHS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1Cl)C2=CN=CS2 |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name is 5-(5-chloropyridin-2-yl)-1,3-thiazole, and its Standard InChI key is InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10. The pyridine and thiazole rings confer aromatic stability, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂S |
| Molecular Weight | 196.66 g/mol |
| Melting Point | Not reported |
| Solubility | Limited in water |
The electron-withdrawing chlorine and electron-rich thiazole moiety create a polarized structure, enabling participation in hydrogen bonding and π-π stacking interactions.
Synthetic Routes
General Synthesis
The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically involves cross-coupling reactions between pyridine and thiazole precursors. A representative route includes:
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Chloropyridine Preparation: 2-Aminopyridine is chlorinated using POCl₃ or PCl₅ to yield 5-chloro-2-aminopyridine.
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Thiazole Coupling: The chloropyridine undergoes Suzuki-Miyaura coupling with a thiazole boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃).
Reaction Scheme:
Yields vary between 40–70% depending on reaction optimization.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and reduce costs. Solvent selection (e.g., THF or DMF) and catalyst recycling are critical for sustainability.
Pharmacological Applications
Kinase Inhibition
Structural analogs of 5-Chloro-2-(thiazol-5-yl)pyridine demonstrate potent kinase inhibitory activity:
| Compound Analogue | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-[[5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide | ALK5 | <100 | |
| 12u (CDK9 inhibitor) | CDK9 | 7 |
These compounds inhibit transforming growth factor-β (TGF-β) and cyclin-dependent kinases (CDKs), showing promise in cancer therapy .
Antimicrobial Activity
Thiazole-pyridine hybrids exhibit broad-spectrum antimicrobial effects. For example:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16.69 |
| Escherichia coli | 78.23 |
Mechanisms include disruption of bacterial cell wall synthesis and DNA gyrase inhibition .
Material Science Applications
The compound’s electronic properties make it suitable for:
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Organic Semiconductors: The conjugated π-system facilitates charge transport, with a bandgap of ~2.8 eV.
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Fluorescent Dyes: Thiazole’s electron-deficient nature enhances photostability for imaging applications.
Analytical Characterization
| Technique | Purpose | Key Findings |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | δ 8.5 (pyridine-H), δ 7.9 (thiazole-H) |
| HPLC | Purity assessment | >98% purity |
| Mass Spectrometry | Molecular ion detection | m/z 196.66 [M+H]⁺ |
These methods ensure batch consistency and regulatory compliance.
Challenges and Limitations
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Synthetic Complexity: Low yields in cross-coupling reactions necessitate costly catalysts.
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Solubility Issues: Limited aqueous solubility hinders formulation for biological studies.
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Stability: Susceptibility to hydrolysis under acidic conditions requires specialized storage.
Future Directions
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Drug Development: Optimize bioavailability via prodrug strategies or nanoformulations.
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Materials Innovation: Explore use in perovskite solar cells or organic light-emitting diodes (OLEDs).
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Green Chemistry: Develop solvent-free synthesis using microwave irradiation.
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